Nsd2-IN-1

Epigenetics Chromatin Biology Chemical Probe Development

Nsd2-IN-1 (also designated as compound is a small-molecule inhibitor that selectively targets the PWWP1 (proline-tryptophan-tryptophan-proline) domain of the histone lysine methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2, also known as MMSET or WHSC1). NSD2 catalyzes the dimethylation of histone H3 lysine 36 (H3K36me2), an epigenetic mark linked to oncogenic transcription in multiple malignancies, and its aberrant activity arises from overexpression, point mutations, or chromosomal translocations such as t(4;14) in multiple myeloma.

Molecular Formula C29H31N5
Molecular Weight 449.6 g/mol
Cat. No. B12396917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsd2-IN-1
Molecular FormulaC29H31N5
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=CC=C(C4=CC=CC=C43)C#N)C)CN5CCC(CC5)N
InChIInChI=1S/C29H31N5/c1-19-14-21(17-34-12-10-23(31)11-13-34)15-20(2)27(19)28-29(33(3)18-32-28)26-9-8-22(16-30)24-6-4-5-7-25(24)26/h4-9,14-15,18,23H,10-13,17,31H2,1-3H3
InChIKeyYELBNEVEPNGEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nsd2-IN-1: A Selective NSD2-PWWP1 Domain Inhibitor for Epigenetic Research


Nsd2-IN-1 (also designated as compound 38) is a small-molecule inhibitor that selectively targets the PWWP1 (proline-tryptophan-tryptophan-proline) domain of the histone lysine methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2, also known as MMSET or WHSC1) [1]. NSD2 catalyzes the dimethylation of histone H3 lysine 36 (H3K36me2), an epigenetic mark linked to oncogenic transcription in multiple malignancies, and its aberrant activity arises from overexpression, point mutations, or chromosomal translocations such as t(4;14) in multiple myeloma [2]. Unlike inhibitors that directly engage the SET catalytic domain to block methyltransferase activity, Nsd2-IN-1 binds to the PWWP1 domain, thereby acting as a chemical probe to interrogate the non-catalytic, chromatin-recognition functions of NSD2 and modulate the expression of NSD2-regulated genes [1].

Why Nsd2-IN-1 Cannot Be Substituted with Other In-Class NSD2 Inhibitors


The term 'NSD2 inhibitor' encompasses a chemically and mechanistically diverse collection of small molecules that cannot be interchanged. The most clinically advanced NSD2 inhibitors, such as Gintemetostat (KTX-1001), are SET domain catalytic inhibitors that directly suppress the enzyme's methyltransferase activity [1]. In contrast, Nsd2-IN-1 is a PWWP1 domain ligand that does not directly target the SET catalytic site [2]. This distinction is critical because the PWWP1 domain functions as an epigenetic 'reader' module, facilitating chromatin recruitment and stabilizing NSD2 at specific genomic loci. Inhibiting this domain disrupts NSD2 localization and downstream gene expression through a mechanism fundamentally different from catalytic inhibition. Therefore, substituting Nsd2-IN-1 with a generic SET domain inhibitor like Gintemetostat will not reproduce the same pharmacological perturbation and will fail to address experimental questions focused on NSD2's non-catalytic functions [2].

Quantitative Evidence Guide: Nsd2-IN-1's Differential Performance vs. Closest Analogs


Superior Potency Against the NSD2-PWWP1 Domain Compared to UNC6934 and A1H7Z

Nsd2-IN-1 demonstrates a biochemical IC50 of 0.11 μM for inhibiting the NSD2-PWWP1 domain [1]. This represents a 9.9-fold improvement in potency over UNC6934, a widely used NSD2-PWWP1 antagonist, which exhibits an IC50 of 1.09 μM in a comparable NanoBRET assay measuring disruption of the NSD2-PWWP1/H3K36me2 nucleosome interaction [2]. Furthermore, Nsd2-IN-1 is more potent than the chemical probe A1H7Z (compound 34, pIC50 = 8.2), which was previously reported as the most potent NSD2-PWWP1 binder but did not reduce cellular H3K36me2 levels [3]. The higher potency of Nsd2-IN-1 allows for the use of lower concentrations in cellular assays, which can help to minimize potential off-target effects associated with higher compound doses.

Epigenetics Chromatin Biology Chemical Probe Development

Mechanism-Driven Differentiation from SET Domain Catalytic Inhibitors (e.g., KTX-1001/Gintemetostat)

Nsd2-IN-1 is a PWWP1 domain binder, while clinical candidate Gintemetostat (KTX-1001) is a SET domain catalytic inhibitor. This mechanistic difference translates to distinct experimental utility. Gintemetostat directly inhibits the methyltransferase activity of NSD2 with IC50 values in the low nanomolar range (0.46-2.17 nM), reducing H3K36me2 levels globally . In contrast, Nsd2-IN-1 does not directly target the catalytic SET domain; its binding to the PWWP1 domain affects NSD2-dependent gene expression by interfering with chromatin recruitment, as demonstrated by the differential impact on gene expression profiles in the primary publication [1]. This allows researchers to dissect the scaffolding and chromatin-tethering roles of NSD2 independently of its enzymatic activity. No direct quantitative comparison of gene expression changes between the two inhibitors is available in the literature.

Cancer Epigenetics Drug Discovery Molecular Pharmacology

Differential Cytotoxicity Profile in Hematological Cancer Cell Lines

Nsd2-IN-1 exhibits distinct antiproliferative activity across a panel of hematological cancer cell lines, with IC50 values of 2.23 μM in MV4:11 (biphenotypic B myelomonocytic leukemia), 6.30 μM in RS4:11 (B-cell precursor leukemia), 8.43 μM in KMS11 (multiple myeloma), and 10.95 μM in MM1S (multiple myeloma) . While direct comparator data for other NSD2-PWWP1 inhibitors in the same cell lines are not available, this dataset provides a baseline for researchers seeking to evaluate NSD2 dependency in these specific models. The varying sensitivity (e.g., ~5-fold difference between MV4:11 and MM1S) indicates a context-dependent activity that may correlate with the differential expression or mutation status of NSD2 and its interaction partners. For comparison, a clinical-grade SET domain inhibitor (NSD2i) demonstrated broad single-digit nanomolar potency in KRAS-driven lung and pancreatic cancer models, highlighting the distinct potency and tumor-type profiles between PWWP1- and SET-directed inhibitors [1].

Leukemia Multiple Myeloma Cell Proliferation Assays

Recommended Research Applications for Nsd2-IN-1 Based on Quantitative Evidence


Chemical Probe for Dissecting Non-Catalytic Functions of the NSD2-PWWP1 Domain

Nsd2-IN-1 is uniquely suited for experiments designed to separate the chromatin-recruitment ('reader') function of NSD2 from its enzymatic ('writer') activity. Its high potency for the PWWP1 domain (IC50 = 0.11 μM) and distinct mechanism of action allow for the specific interrogation of how PWWP1-mediated chromatin binding influences gene expression programs, independent of direct H3K36me2 catalysis . This application is not addressable with SET domain inhibitors like Gintemetostat (KTX-1001), which directly suppress methyltransferase activity .

Investigating NSD2 Dependency in Hematological Malignancies (MV4:11, RS4:11, KMS11, MM1S Models)

The documented antiproliferative activity of Nsd2-IN-1 in a defined panel of leukemia and multiple myeloma cell lines (MV4:11, RS4:11, KMS11, and MM1S) provides a validated starting point for researchers studying NSD2's role in these cancers . The compound's micromolar IC50 values in these cell lines offer a benchmark for evaluating the effects of genetic perturbations (e.g., NSD2 knockdown or knockout) or for assessing synergy with other targeted agents in these specific cellular contexts.

Biochemical and Structural Studies of the NSD2-PWWP1 Domain

With a well-defined biochemical IC50 of 0.11 μM for the NSD2-PWWP1 domain, Nsd2-IN-1 serves as a valuable positive control and tool compound for in vitro assays, including fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) . Its co-crystal structure with the NSD2-PWWP1 domain (PDB: 7VLN) further validates its use in structural biology and computational chemistry efforts aimed at designing next-generation PWWP1 domain ligands or developing assays to screen for novel binders .

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